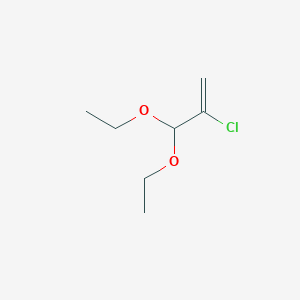

2-Chloro-3,3-diethoxyprop-1-ene

Descripción general

Descripción

2-Chloro-3,3-diethoxyprop-1-ene is a chemical compound with the CAS Number: 7575-33-9 . It has a molecular weight of 164.63 . The IUPAC name for this compound is 2-chloro-3,3-diethoxyprop-1-ene . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of 2-chloro-3,3-diethoxyprop-1-ene can be achieved from 1,1-dichloro-2-ethoxycyclopropane . The detailed procedure involves several steps including the use of ethyl vinyl ether, chloroform, and benzyltriethylammonium chloride . The reaction mixture is stirred at bath temperature for 2 hours and at room temperature for 22 hours .Molecular Structure Analysis

The InChI code for 2-Chloro-3,3-diethoxyprop-1-ene is 1S/C7H13ClO2/c1-4-9-7 (6 (3)8)10-5-2/h7H,3-5H2,1-2H3 . The InChI key is DDHSHXNOKGEBMS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Chloro-3,3-diethoxyprop-1-ene is a liquid at room temperature . It has a molecular weight of 164.63 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Tetrel, Chalcogen, and Charge-Assisted Hydrogen Bonds

In a study by Guseinov et al. (2017), a reaction involving 2-chloro-2-(diethoxymethyl)-3-substitutedoxirane demonstrated the formation of compounds stabilized by tetrel, chalcogen, and multiple charge-assisted hydrogen bonds. This suggests potential applications of 2-Chloro-3,3-diethoxyprop-1-ene in synthesizing structures with unique bonding properties (Guseinov et al., 2017).

Synthesis of Substituted Perhydrofuro[2,3-b]furans

Lorenzo, Alonso, and Yus (2000) explored the synthesis of substituted Perhydrofuro[2,3-b]furans using 3-chloro-2-(chloromethyl)prop-1-ene. This process involves reactions with lithium and various electrophiles, highlighting the utility of 2-Chloro-3,3-diethoxyprop-1-ene in creating complex organic structures (Lorenzo, Alonso, & Yus, 2000).

Ene-Like Reaction and Synthetic Applications

Ciufolini et al. (1997) discussed a catalytic ene-like reaction involving aldehydes and vinyl ethers, which included 2-methoxypropene. This study suggests a role for compounds related to 2-Chloro-3,3-diethoxyprop-1-ene in catalytic synthesis processes (Ciufolini, Deaton, Zhu, & Chen, 1997).

Preparation of Polyether Polycarboxylic Acids

McCrindle and McAlees (1981) reported the synthesis of polyether polycarboxylic acids through the addition of chloromethyl ethers to 1-methoxy-2-methylprop-1-ene. This research illustrates the potential of 2-Chloro-3,3-diethoxyprop-1-ene in polymer science, specifically in creating polyether-based materials (McCrindle & McAlees, 1981).

Heterocyclization and Introduction of Fluoroalkyl Groups

Shidlovskii et al. (2004) explored the heterocyclization of compounds related to 2-Chloro-3,3-diethoxyprop-1-ene, demonstrating the potential for introducing fluoroalkyl and diethoxyphosphoryl groups into various structures. This research contributes to the understanding of how 2-Chloro-3,3-diethoxyprop-1-ene derivatives can be utilized in creating fluorinated organic compounds (Shidlovskii, Peregudov, Averkiev, Antipin, & Chkanikov, 2004).

Safety and Hazards

The safety information for 2-Chloro-3,3-diethoxyprop-1-ene includes several hazard statements: H226, H315, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Warning” and the pictograms are GHS02, GHS07 .

Propiedades

IUPAC Name |

2-chloro-3,3-diethoxyprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHSHXNOKGEBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=C)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

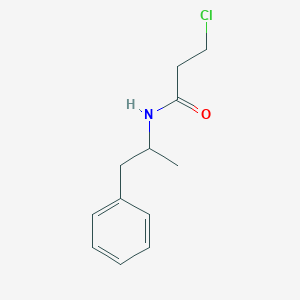

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B3024546.png)